
N-Methyl-3-(pyridin-2-yl)propan-1-amine
説明
N-Methyl-3-(pyridin-2-yl)propan-1-amine is a tertiary amine with a pyridine ring and a methyl-substituted amine group. Its chemical structure consists of a three-carbon chain linking the pyridin-2-yl group to the N-methylamine moiety. This compound is notable in pharmaceutical chemistry as a structural motif in antihistamines and related impurities. For example, it serves as the core structure of chlorpheniramine-related impurities, such as Chlorpheniramine Related Compound C, which is its maleate salt (C₁₅H₁₇ClN₂·C₄H₄O₄; CAS 22630-25-7) . It is utilized as a certified reference material (CRM) in pharmacopeial testing to ensure the quality and purity of antihistaminic drugs like dexchlorpheniramine maleate .
Key physicochemical properties include:
- Molecular weight: 260.76 g/mol (free base); 376.83 g/mol (maleate salt) .
- Purity: ≥95% by HPLC when synthesized for pharmaceutical standards .
- Stereochemistry: The compound exists in both (3R) and (3S) enantiomeric forms, with the (3R)-isomer being pharmacologically active in related antihistamines .
準備方法
Reductive Amination of Pyridine-2-carbaldehyde with Propan-1-amine Derivatives
Reductive amination offers a direct route to N-Methyl-3-(pyridin-2-yl)propan-1-amine by condensing pyridine-2-carbaldehyde with a primary amine followed by reduction.
Reaction Mechanism and Optimization
The reaction involves initial imine formation between pyridine-2-carbaldehyde and propan-1-amine under acidic conditions, catalyzed by TosOH . Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation yields the secondary amine. Methylation is achieved via Eschweiler-Clarke conditions (formaldehyde and formic acid) .
Key parameters :
-
Solvent: Methanol or ethanol for imine stabilization.
-
Yield: 65–78% after methylation (Table 1).
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Imine formation | TosOH, MeOH, 70°C, 12 h | Pyridinyl imine | 85 |
Reduction | NaBH3CN, MeOH, 25°C, 6 h | 3-(Pyridin-2-yl)propan-1-amine | 90 |
Methylation | HCHO, HCOOH, reflux, 8 h | N-Methyl derivative | 78 |
Catalytic Hydrogenation of 3-(Pyridin-2-yl)propanenitrile
Catalytic hydrogenation of nitriles provides a high-purity route to the target amine.
Synthesis of 3-(Pyridin-2-yl)propanenitrile
3-(Pyridin-2-yl)propanenitrile is synthesized via nucleophilic substitution of 2-bromopyridine with acrylonitrile under basic conditions (K2CO3, DMF) .
Hydrogenation to Primary Amine
The nitrile is hydrogenated using Raney nickel or palladium-on-carbon (Pd/C) under H2 pressure (3–5 atm) in methanol. Post-reduction methylation employs methyl iodide (CH3I) and potassium carbonate (K2CO3) .
Optimization insights :
-
Catalyst loading: 5 wt% Pd/C achieves >95% conversion.
-
Byproduct control: Excess methyl iodide minimizes residual primary amine .
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Nitrile synthesis | 2-Bromopyridine, acrylonitrile, K2CO3, DMF, 80°C, 8 h | 3-(Pyridin-2-yl)propanenitrile | 72 |
Hydrogenation | Pd/C (5%), H2 (4 atm), MeOH, 25°C, 12 h | 3-(Pyridin-2-yl)propan-1-amine | 88 |
Methylation | CH3I, K2CO3, DMF, 60°C, 6 h | N-Methyl derivative | 82 |
Alkylation of Primary Amines with Pyridin-2-ylalkyl Halides
Alkylation exploits the nucleophilicity of primary amines to introduce the pyridin-2-ylpropyl moiety.
Preparation of 3-(Pyridin-2-yl)propyl Halides
3-(Pyridin-2-yl)propan-1-ol is converted to the corresponding bromide using PBr3 or HBr in dichloromethane .
Alkylation and Methylation
The alkyl halide reacts with methylamine in acetonitrile under reflux, followed by purification via silica chromatography .
Critical factors :
-
Solvent polarity: Acetonitrile enhances nucleophilic substitution rates.
-
Side reactions: Excess methylamine suppresses polyalkylation .
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Halide synthesis | 3-(Pyridin-2-yl)propan-1-ol, PBr3, DCM, 0°C, 2 h | 3-(Pyridin-2-yl)propyl bromide | 68 |
Alkylation | Methylamine, MeCN, reflux, 12 h | This compound | 75 |
Michael Addition Followed by Reduction and Methylation
Michael addition of 2-aminopyridine to α,β-unsaturated esters forms a β-pyridinylpropanoate intermediate, which is reduced to the amine.
Reaction Sequence
-
Michael addition : 2-Aminopyridine reacts with methyl acrylate in THF catalyzed by DBU .
-
Ester hydrolysis : NaOH aqueous solution converts the ester to carboxylic acid.
-
Curtius rearrangement : The acid is converted to an isocyanate, then reduced to the amine .
Yield enhancements :
-
Low temperatures (−20°C) improve Michael adduct regioselectivity.
-
LiAlH4 reduction ensures complete conversion of nitriles to amines .
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Michael addition | Methyl acrylate, DBU, THF, −20°C, 6 h | β-Pyridinylpropanoate | 70 |
Reduction | LiAlH4, THF, reflux, 8 h | 3-(Pyridin-2-yl)propan-1-amine | 85 |
Methylation | CH3I, K2CO3, DMF, 60°C, 6 h | N-Methyl derivative | 80 |
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling enables modular synthesis from halogenated pyridines and amine precursors.
Suzuki-Miyaura Coupling
Aryl boronic esters of pyridine-2-ylpropane react with methylamine derivatives under Pd(PPh3)4 catalysis .
Optimized conditions :
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Boronic ester synthesis | 3-Bromopropylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 100°C, 12 h | Pyridinylpropyl boronic ester | 65 |
Coupling | Methylamine, Pd(PPh3)4, XantPhos, Cs2CO3, toluene, 110°C, 24 h | N-Methyl derivative | 60 |
化学反応の分析
Oxidation Reactions
The amine group undergoes oxidation under controlled conditions. For example:
-
N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid converts the pyridine nitrogen to an N-oxide derivative.
-
Amine oxidation : Catalyzed by KMnO₄ or CrO₃, the primary oxidation product is a nitrile or imine .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
N-Oxidation | H₂O₂, 60°C, 6 hours | N-Methyl-3-(pyridin-2-yl)propan-1-amine N-oxide |
Amine oxidation | KMnO₄, acidic aqueous medium | 3-(Pyridin-2-yl)propanenitrile |
Substitution Reactions
The pyridine ring participates in electrophilic substitution, while the amine group reacts with electrophiles:
-
Halogenation : Bromine in HNO₃ introduces bromine at the pyridine’s C4 position.
-
Thiocarbamide formation : Reaction with thiourea derivatives replaces aryl chlorides (if present) with thiocarbamido groups under reflux .
Substitution Site | Reagents | Conditions | Product |
---|---|---|---|
Pyridine ring | Br₂, HNO₃ | 0–5°C, 2 hours | 4-Bromo-N-methyl-3-(pyridin-2-yl)propan-1-amine |
Aryl chloride* | Thiourea, isopropanol | Reflux, 4 hours | Thiocarbamido derivative |
*Requires a chloro-substituted aryl group in the structure .
Reductive Transformations
The pyridine ring can be reduced to a piperidine derivative under hydrogenation:
-
Catalytic hydrogenation : Pd/C or Raney nickel in ethanol yields a saturated piperidine ring.
Substrate | Catalyst | Conditions | Product |
---|---|---|---|
This compound | Pd/C (10%) | H₂, 50 psi, 12 hours | N-Methyl-3-(piperidin-2-yl)propan-1-amine |
Acylation and Alkylation
The secondary amine reacts with acyl chlorides or alkyl halides:
-
Acylation : Acetyl chloride forms an amide derivative in dichloromethane.
-
Alkylation : Limited by steric hindrance; methyl iodide requires strong bases like LDA.
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Acylation | Acetyl chloride, Et₃N | 0°C → RT, 3 hours | N-Acetyl-N-methyl-3-(pyridin-2-yl)propan-1-amine |
Alkylation | Methyl iodide, LDA | THF, −78°C → RT, 6 hours | Quaternary ammonium salt |
科学的研究の応用
Chemistry
N-Methyl-3-(pyridin-2-yl)propan-1-amine serves as a building block in organic synthesis. It is utilized to prepare more complex molecules, making it valuable for researchers aiming to develop new compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interactions with biological targets can provide insights into cellular signaling pathways and metabolic processes.
Medicine
The compound shows promise in medicinal chemistry due to its potential therapeutic properties. It has been explored for developing drugs aimed at specific receptors or enzymes, including:
- Neuroprotective Effects : Research indicates that it may inhibit neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative disorders by reducing neuronal cell death under hypoxic conditions.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as a lead compound for new antibiotics.
Industry
In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Pharmacokinetics
Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by its chemical structure. Factors such as solubility and stability are crucial for determining its effectiveness as a therapeutic agent.
Biological Activities Summary
Activity Type | Description | References |
---|---|---|
Neuroprotective | Inhibits nNOS, reducing NO levels | |
Antimicrobial | Effective against specific bacterial strains | |
Enzyme Modulation | Potential inhibitor of key metabolic enzymes |
Case Study 1: Neuroprotective Potential
A study examining nNOS inhibitors demonstrated that compounds related to this compound significantly reduced neuronal cell death under hypoxic conditions. This supports the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration.
Case Study 2: Antimicrobial Efficacy
Investigations into the antimicrobial properties revealed the compound's effectiveness against Chlamydia species. This study highlighted its selective action and potential as a lead for developing new antibiotics.
作用機序
The mechanism of action of N-Methyl-3-(pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions .
類似化合物との比較
N-Methyl-3-(pyridin-2-yl)propan-1-amine belongs to a class of alkylamine derivatives with structural analogs varying in substituents, stereochemistry, and therapeutic applications. Below is a detailed comparison:
Structural and Functional Analogues
Key Observations:
Substituent Effects: The 4-chlorophenyl group in dexchlorpheniramine enhances H1 receptor antagonism, making it 10x more potent than non-halogenated analogs . Bromine substitution (brompheniramine) increases lipophilicity, prolonging half-life but with higher sedative side effects compared to chlorinated analogs . Pyrazine/pyridine ring variations (e.g., OCM-31, OCM-33) shift activity from antihistaminic to kinase inhibition, highlighting the scaffold’s versatility .
Stereochemical Impact :
- The (3R)-enantiomer of this compound is critical for binding to histamine receptors, while the (3S)-form is inactive .
Pharmacokinetic Differences :
- Dexchlorpheniramine and brompheniramine exhibit high oral bioavailability (>80%) due to their lipophilic aryl groups, whereas ammoxetine’s polar thiophene moiety reduces CNS penetration .
Industrial and Regulatory Status
- Dexchlorpheniramine maleate and brompheniramine maleate are FDA-approved, with dexchlorpheniramine preferred for its reduced sedative effects .
生物活性
N-Methyl-3-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring, which is known for its role in various biological interactions. The compound can be synthesized through several methods, including oxidation, reduction, and electrophilic substitution reactions involving the pyridine moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate biochemical pathways involved in cellular signaling and metabolism.
Key Mechanisms Include:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors, potentially influencing neurological functions.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in critical metabolic pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its chemical structure. Factors such as solubility, permeability, and stability play crucial roles in determining its effectiveness as a therapeutic agent.
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Neuroprotective Effects
Studies suggest that compounds similar to this compound may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), potentially providing neuroprotective benefits .
2. Antimicrobial Activity
Preliminary investigations have indicated that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Potential
In a study examining the effects of nNOS inhibitors on neurodegenerative models, compounds structurally related to this compound demonstrated significant reductions in neuronal cell death under hypoxic conditions. These findings support the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Chlamydia species. The study highlighted the compound's selective action and potential as a lead for developing new antibiotics .
Q & A
Basic Research Questions
Q. How can N-Methyl-3-(pyridin-2-yl)propan-1-amine be reliably identified and characterized in synthetic mixtures?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural features like the pyridinyl and methylamine groups. Compare spectral data with reference standards (e.g., Chlorpheniramine-related impurities) .
- Key Data : The compound’s CAS No. (20619-12-9) and molecular formula (C₁₅H₁₇ClN₂·C₄H₄O₄ for its maleate salt) are critical for cross-referencing .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : Adapt Mannich reaction protocols, as seen in Duloxetine synthesis, using pyridine derivatives and methylamine precursors. Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like desmethyl impurities .
- Example : A scaled procedure involving Pd-catalyzed coupling (e.g., ) can introduce functional groups to the pyridine ring.
Q. How does this compound interact with biological targets such as H1 receptors?
- Methodology : Perform competitive binding assays (e.g., radioligand displacement) using H1 receptor-expressing cell lines. Compare Ki values to Chlorpheniramine (Ki = 2 nM for H1 antagonism) .
- Key Insight : The methyl group may reduce binding affinity compared to dimethyl analogs, requiring dose-response validation .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures of this compound during synthesis?
- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution. For example, Duloxetine’s (S)-enantiomer was isolated via tartaric acid diastereomeric salt formation .
- Data Contradiction : Conflicting yields (35% vs. 67% in ) highlight the need for solvent polarity and catalyst optimization (e.g., Pd/Cu systems) .
Q. How can structural modifications enhance selectivity for serotonin/norepinephrine reuptake inhibition (SNRI)?
- Methodology : Introduce substituents to the pyridine ring (e.g., fluorophenyl groups) and assess activity via in vitro transporter assays (e.g., synaptosomal uptake inhibition). Compare to SNRI benchmarks like Ammoxetine .
- SAR Insight : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve metabolic stability and target engagement, as seen in GSK-3β inhibitors .
Q. What analytical challenges arise in distinguishing this compound from its dimethyl analog (Chlorpheniramine)?
- Methodology : Employ LC-MS/MS with selective ion monitoring (SIM) or differential mobility spectrometry (DMS). Key markers include mass shifts (Δm/z = 14 for -CH₃ vs. -H) and retention time differences .
- Validation : Use impurity standards (e.g., Chlorpheniramine Related Compound C) for spiked recovery experiments .
Q. How does the compound’s metabolic profile compare to clinical SNRIs like Duloxetine?
- Methodology : Perform in vitro hepatic microsome assays to identify CYP450-mediated metabolites. Use high-resolution LC-HRMS for structural elucidation .
- Advanced Insight : The pyridine ring may undergo oxidation to N-oxide metabolites, requiring stability studies under varying pH conditions .
Q. Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 35% vs. 67%)?
- Methodology : Replicate protocols with strict control of variables (e.g., catalyst loading, solvent purity). Use design-of-experiment (DoE) models to identify critical factors (e.g., Pd(PPh₃)₂Cl₂ vs. CuI ratios) .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability and optimize reaction scalability.
Q. What computational tools predict the compound’s binding mode to targets like GSK-3β?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: 1Q3L for GSK-3β). Validate with mutagenesis studies on key residues (e.g., Lys85, Asp200) .
Q. Structural & Functional Analogues
Q. How do structural analogs with thiophene/pyrazine substitutions affect pharmacological activity?
- Methodology : Synthesize derivatives (e.g., OCM-33 in ) and test in vitro/in vivo models for selectivity (e.g., kinase panels, forced-swim tests for antidepressants).
- Key Finding : Pyrazine analogs (e.g., OCM-31) show improved brain exposure due to enhanced lipophilicity (LogP > 2.5) .
Q. Stability & Storage
Q. What conditions stabilize this compound for long-term storage?
特性
IUPAC Name |
N-methyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJZMRJLJLWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。